molecular formula C14H19Cl2NO3S B296363 2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide

2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide

Cat. No.: B296363
M. Wt: 352.3 g/mol
InChI Key: LNHVWVFQGDGDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide, also known as DCM, is a sulfonamide derivative that has been widely used in scientific research due to its potential therapeutic applications. DCM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures. This compound has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. Additionally, this compound has been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide in lab experiments is its ability to exhibit a range of biological effects. This makes it a versatile compound that can be used in a variety of studies. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound works in the body. Additionally, more research is needed to explore the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects and has been studied as a potential treatment for a variety of diseases. While there are some limitations to using this compound in lab experiments, its versatility and ease of synthesis make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions starting from 2,3-dichloroaniline and cycloheptylamine. The synthesis involves the formation of a sulfonamide group by reacting the amine group of cycloheptylamine with p-toluenesulfonyl chloride. The resulting compound is then reacted with 2,3-dichloroaniline to form this compound.

Scientific Research Applications

2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent.

Properties

Molecular Formula

C14H19Cl2NO3S

Molecular Weight

352.3 g/mol

IUPAC Name

2,3-dichloro-N-cycloheptyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H19Cl2NO3S/c1-20-11-8-9-12(14(16)13(11)15)21(18,19)17-10-6-4-2-3-5-7-10/h8-10,17H,2-7H2,1H3

InChI Key

LNHVWVFQGDGDIQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCCC2)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCCC2)Cl)Cl

Origin of Product

United States

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